Cas no 46207-09-4 (Benzene, 1-(1-methylethyl)-4-(2-nitrosoethenyl)- (9CI))
46207-09-4 structure
Product Name:Benzene, 1-(1-methylethyl)-4-(2-nitrosoethenyl)- (9CI)
CAS-nummer:46207-09-4
MF:C11H13NO
MW:175.227022886276
CID:930279
PubChem ID:57350062
Update Time:2025-04-19
Benzene, 1-(1-methylethyl)-4-(2-nitrosoethenyl)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene, 1-(1-methylethyl)-4-(2-nitrosoethenyl)- (9CI)
- 1-(2-nitrosoethenyl)-4-propan-2-ylbenzene
- 46207-09-4
- Benzene,1-(1-methylethyl)-4-(2-nitrosoethenyl)-(9ci)
- DB-285183
- DTXSID70722045
- 1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene
- BENZENE, 1-(1-METHYLETHYL)-4-(2-NITROSOETHENYL)-
-
- Inchi: 1S/C11H13NO/c1-9(2)11-5-3-10(4-6-11)7-8-12-13/h3-9H,1-2H3
- InChI-sleutel: VUOBPTJAEOSIHW-UHFFFAOYSA-N
- LACHT: O=NC=CC1C=CC(=CC=1)C(C)C
Berekende eigenschappen
- Exacte massa: 175.099714038g/mol
- Monoisotopische massa: 175.099714038g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 2
- Complexiteit: 179
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- XLogP3: 2.8
- Topologisch pooloppervlak: 29.4Ų
Benzene, 1-(1-methylethyl)-4-(2-nitrosoethenyl)- (9CI) Gerelateerde literatuur
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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